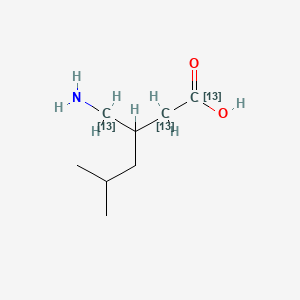
FESPARQ FE-SPA-RQ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FESPARQ (FE-SPA-RQ) is a chemical compound with the chemical name (2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine. It is a versatile material used in scientific research, particularly as a radioligand for positron emission tomography (PET) imaging of neurokinin 1 (NK1) receptors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FESPARQ involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Fluoroethylation: Introduction of the fluoroethoxy group.
Tetrazole Formation: Formation of the tetrazole ring.
Piperidine Derivatization: Attachment of the piperidine moiety.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of FESPARQ follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production .
化学反応の分析
Types of Reactions
FESPARQ undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives of FESPARQ .
科学的研究の応用
FESPARQ is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the study of NK1 receptors and their role in neurotransmission.
Medicine: Utilized in PET imaging to visualize and quantify NK1 receptors in the human brain, aiding in the diagnosis and research of psychiatric disorders.
Industry: Applied in the development of electronic devices and materials science.
作用機序
FESPARQ exerts its effects by binding to NK1 receptors, which are G protein-coupled receptors involved in neurotransmission. The binding of FESPARQ to NK1 receptors inhibits the action of substance P, a neuropeptide that plays a role in pain perception, mood regulation, and inflammation. This interaction helps in visualizing and quantifying NK1 receptor distribution in the brain using PET imaging .
類似化合物との比較
FESPARQ is compared with other NK1 receptor ligands such as:
SPA-RQ: Another radioligand for NK1 receptors, but with lower affinity compared to FESPARQ.
Aprepitant: A selective NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.
FESPARQ stands out due to its higher affinity for NK1 receptors and its effectiveness in PET imaging, making it a valuable tool in both research and clinical settings .
特性
CAS番号 |
677000-31-6 |
|---|---|
分子式 |
C22H24F4N6O |
分子量 |
464.47 |
純度 |
>95% |
同義語 |
(2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)

